N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC15135984
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N5O2 |
|---|---|
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H11N5O2/c1-7(16)12-8-3-4-10(17-2)9(5-8)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16) |
| Standard InChI Key | BIGGSDDJQHEEAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Weight
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has the molecular formula C₁₀H₁₁N₅O₂ and a molecular weight of 233.23 g/mol. The phenyl ring is substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a tetrazol-1-yl group, while the acetamide (-NHCOCH₃) is attached to the nitrogen atom .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₅O₂ |
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide |
| Key Functional Groups | Methoxy, Tetrazole, Acetamide |
Functional Groups and Stereochemistry
The methoxy group enhances solubility and influences electronic distribution, while the tetrazole ring contributes to hydrogen bonding and dipole interactions. The planar structure of the tetrazole allows it to mimic carboxylate groups in enzymatic binding sites. The acetamide moiety provides a flexible linker for structural modifications in drug design.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves a two-step process:
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Preparation of 4-Methoxy-3-(1H-tetrazol-1-yl)aniline:
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Cycloaddition of nitriles with sodium azide forms the tetrazole ring.
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Acetylation Reaction:
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Reaction with acetyl chloride in the presence of triethylamine yields the final product.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 100°C | 65–75 |
| Acetylation | Acetyl chloride, Et₃N, 0–5°C | 80–85 |
Reaction Optimization
Lower temperatures during acetylation minimize side reactions, while excess triethylamine neutralizes HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]acetamide | ACE | 12.4 |
| Losartan | AT₁ Receptor | 0.8 |
Applications in Drug Development and Material Science
Medicinal Chemistry
The compound serves as a precursor for protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural modifications at the acetamide group enhance pharmacokinetic properties.
Material Science Innovations
Tetrazole-containing polymers exhibit high thermal stability (decomposition temperature >300°C), making them suitable for aerospace materials .
Recent Research Advances and Future Directions
Recent studies highlight its role in photoaffinity labeling for mapping enzyme active sites. Computational models predict strong binding to COVID-19 main protease (Mᵖʳᵒ), suggesting antiviral potential . Future work should explore in vivo efficacy and toxicity profiles.
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